An In-Depth Technical Guide to 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid: Structure, Synthesis, and Therapeutic Potential
An In-Depth Technical Guide to 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid: Structure, Synthesis, and Therapeutic Potential
This guide provides a comprehensive technical overview of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid, a complex heterocyclic compound. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's intricate structure, proposes a robust synthetic pathway, and explores its potential applications based on the well-established significance of the indole scaffold in pharmacology.
Executive Summary
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for numerous natural products and FDA-approved drugs.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[2][3] 3-(Carboxymethyl)-1H-indole-2,5-dicarboxylic acid represents a molecule of significant interest, featuring a trifunctionalized scaffold that presents unique opportunities for molecular interactions and therapeutic targeting. This guide synthesizes current knowledge on related structures to provide a foundational understanding of this specific compound, covering its physicochemical properties, a detailed hypothetical synthesis, characterization workflow, and its potential as a lead compound in drug discovery.
Molecular Structure and Physicochemical Properties
3-(Carboxymethyl)-1H-indole-2,5-dicarboxylic acid is a derivative of indole characterized by the presence of three carboxylic acid groups.[4] This structural arrangement imparts specific chemical properties that are crucial for its potential biological function and application in research.
The core is a bicyclic structure composed of a fused benzene and pyrrole ring.[4] The key functional groups are:
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A carboxylic acid at the C2 position.
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A carboxymethyl group (-CH₂COOH) at the C3 position.
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A carboxylic acid at the C5 position of the benzene ring.
The multiple carboxylic acid groups make the molecule highly polar and acidic, enhancing its solubility in polar solvents.[4] These groups are potent hydrogen bond donors and acceptors, suggesting a high potential for specific interactions with biological targets such as enzyme active sites.
Structural Analysis
While specific crystallographic data for the title compound is not publicly available, analysis of a closely related structure, 3-(carboxymethyl)-1H-indole-4-carboxylic acid, reveals key conformational features.[5] In this analog, the carboxyl group on the benzene ring is nearly coplanar with the indole system, while the carboxymethyl group at the C3 position is oriented almost perpendicularly.[5] This spatial arrangement is critical, as it dictates how the molecule can orient itself within a receptor's binding pocket. In the solid state, such molecules are extensively linked by a network of O—H⋯O and N—H⋯O hydrogen bonds, forming stable sheet-like structures.[5]
Physicochemical Data Summary
The following table summarizes the key computed and known properties of the molecule.
| Property | Value | Source |
| Molecular Formula | C₁₂H₉NO₆ | [4] |
| Molecular Weight | 263.21 g/mol | [4][6] |
| IUPAC Name | 3-(Carboxymethyl)-1H-indole-2,5-dicarboxylic acid | [7] |
| CAS Number | 727687-76-5 | [7] |
| Predicted Solubility | High in polar solvents (e.g., DMSO, DMF, Methanol) | Inferred |
| Hydrogen Bond Donors | 4 (N-H and three O-H) | Inferred |
| Hydrogen Bond Acceptors | 6 (six oxygen atoms) | Inferred |
Proposed Synthesis and Characterization Workflow
While specific literature detailing the synthesis of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid is scarce, a plausible and robust multi-step synthetic route can be designed based on established indole chemistry, such as the Fischer indole synthesis.[8] This section outlines a detailed, self-validating protocol.
Proposed Synthetic Pathway
The proposed synthesis begins with a commercially available substituted phenylhydrazine and a keto-acid, culminating in the target molecule through a series of reliable and well-documented chemical transformations.
Caption: Proposed synthetic workflow for the target molecule.
Detailed Experimental Protocol
Step 1: Hydrazone Formation
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Rationale: This initial condensation reaction forms the key hydrazone intermediate necessary for the subsequent Fischer indole cyclization.
-
Dissolve 1.0 equivalent of 4-hydrazinobenzoic acid in ethanol.
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Add 1.0 equivalent of α-ketoglutaric acid to the solution.
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Add a catalytic amount of acetic acid and stir the mixture at room temperature for 4-6 hours.
-
Monitor reaction completion via Thin Layer Chromatography (TLC).
-
The resulting hydrazone precipitate is collected by vacuum filtration, washed with cold ethanol, and dried.
Step 2: Fischer Indole Synthesis
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Rationale: This acid-catalyzed intramolecular cyclization is a classic and reliable method for forming the indole ring system. Using a strong acid like polyphosphoric acid (PPA) promotes the necessary rearrangements.
-
Add the dried hydrazone intermediate (1.0 eq) to polyphosphoric acid (10-20 eq by weight).
-
Heat the mixture to 80-100°C with vigorous stirring for 2-4 hours.
-
Pour the hot, viscous mixture onto crushed ice, leading to the precipitation of the crude indole product.
-
Filter the solid, wash thoroughly with water to remove residual acid, and dry. This step is expected to yield an isomeric mixture.
Step 3: Purification and Esterification
-
Rationale: Purification by column chromatography is necessary to isolate the desired isomer. Subsequent esterification protects the carboxylic acid groups, improving solubility in organic solvents for the next step and preventing unwanted side reactions.
-
Purify the crude product using silica gel column chromatography.
-
Dissolve the purified indole derivative in excess methanol.
-
Add a catalytic amount of concentrated sulfuric acid and reflux the mixture for 8-12 hours.
-
Neutralize the reaction with a saturated solution of sodium bicarbonate and extract the tri-ester product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Step 4: Final Hydrolysis
-
Rationale: The final step is the hydrolysis of the ester groups back to carboxylic acids using a strong base to yield the final target molecule.
-
Dissolve the purified tri-ester in a mixture of tetrahydrofuran (THF) and water.
-
Add an excess of lithium hydroxide (LiOH) (3-4 equivalents).
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Stir the mixture at room temperature until TLC indicates complete consumption of the starting material.
-
Acidify the reaction mixture with 1M HCl to a pH of ~2, causing the final product to precipitate.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield pure 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid.
Structural Characterization
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Rationale: A comprehensive characterization is essential to confirm the identity and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR should show characteristic signals for the aromatic protons on the indole ring, the N-H proton (typically a broad singlet), and the methylene protons of the carboxymethyl group. ¹³C NMR will confirm the presence of the expected number of carbon atoms, with distinct signals for the three carboxyl carbons.[1][9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the exact molecular weight and elemental composition (C₁₂H₉NO₆).[1]
-
Infrared (IR) Spectroscopy: The IR spectrum should display a broad O-H stretching band (from the carboxylic acids), a C=O stretching band, and characteristic peaks for the aromatic C-H and C=C bonds of the indole ring.
Potential Biological Activity and Therapeutic Applications
The indole scaffold is a "privileged structure" in drug discovery, frequently found in compounds targeting a wide array of biological pathways.[1][2] While 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid has not been extensively studied, its structural features suggest several promising avenues for therapeutic development.
Rationale for Therapeutic Interest
-
Enzyme Inhibition: Many indole derivatives act as enzyme inhibitors.[4] Specifically, compounds with multiple carboxylic acid groups, like indole-2-carboxylic acid derivatives, have been identified as potent inhibitors of HIV-1 integrase.[9][10] The mechanism often involves the chelation of essential metal ions (like Mg²⁺) in the enzyme's active site.[10] The three carboxylates on the title compound provide an ideal arrangement for high-affinity metal chelation.
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Antioxidant Properties: The indole ring itself can act as a radical scavenger, and many of its derivatives, such as indole-3-carbinol, exhibit significant antioxidant activity.[3][4] This makes them candidates for targeting diseases related to oxidative stress.[4]
-
Antimicrobial and Adjuvant Activity: Indole-based compounds have shown intrinsic antimicrobial properties and the ability to potentiate the effects of existing antibiotics against drug-resistant bacteria.[4][11]
Proposed Mechanism of Action: Metal-Chelating Enzyme Inhibition
A plausible mechanism of action for 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid is the inhibition of metalloenzymes, such as integrases or polymerases, which are critical for viral replication or bacterial survival.
Caption: Proposed binding mode via chelation of active site metal ions.
This interaction would effectively block the enzyme's function, leading to the desired therapeutic effect. This hypothesis provides a solid foundation for initial screening and assay development. The molecule's applications could extend to biochemical research as a tool for studying protein interactions in proteomics.[4]
Conclusion
3-(Carboxymethyl)-1H-indole-2,5-dicarboxylic acid is a molecule with considerable, yet largely untapped, potential. Its unique trifunctionalized structure, grounded in the privileged indole scaffold, makes it a compelling candidate for drug discovery programs, particularly in the areas of antiviral and antibacterial research. The synthetic and characterization workflows detailed in this guide provide a practical framework for researchers to synthesize and evaluate this promising compound, paving the way for future investigations into its biological activity and therapeutic applications.
References
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MDPI. (2021). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Retrieved from [Link]
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Royal Society of Chemistry. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-Carboxymethyl-1H-indole-4-carboxylic acid. Retrieved from [Link]
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MDPI. (2023). Effect of the AHR Inhibitor CH223191 as an Adjunct Treatment for Mammarenavirus Infections. Retrieved from [Link]
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PubMed. (2007). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino. Retrieved from [Link]
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PubChem. (n.d.). Indole-3-Carboxylic Acid. Retrieved from [Link]
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RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]
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ResearchGate. (2010). ChemInform Abstract: Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles. Retrieved from [Link]
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MDPI. (2014). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from [Link]
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MDPI. (2024). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Retrieved from [Link]
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Frontiers. (2022). Indole-3-Carboxylic Acid From the Endophytic Fungus Lasiodiplodia pseudotheobromae LPS-1 as a Synergist Enhancing the Antagonism of Jasmonic Acid Against Blumeria graminis on Wheat. Retrieved from [Link]
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Semantic Scholar. (2024). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. Retrieved from [Link]
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